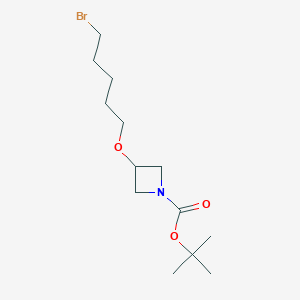

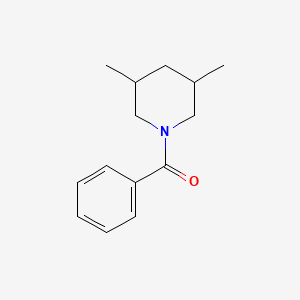

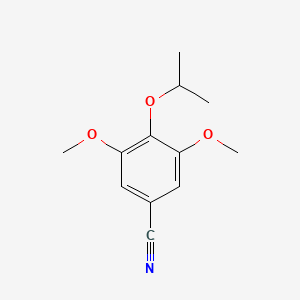

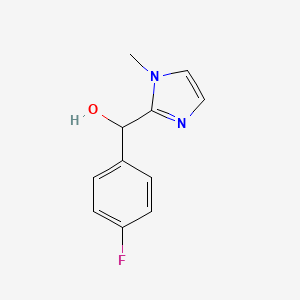

![molecular formula C7H6FN3 B3046370 6-Fluoroimidazo[1,2-a]pyridin-3-amine CAS No. 1235993-31-3](/img/structure/B3046370.png)

6-Fluoroimidazo[1,2-a]pyridin-3-amine

Vue d'ensemble

Description

6-Fluoroimidazo[1,2-a]pyridin-3-amine is a chemical compound with the molecular formula C7H6FN3 . It has a molecular weight of 151.14 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6FN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2 . The compound’s structure includes a fused nitrogen-bridged heterocyclic compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Bioisosteric Replacement in Medicinal Chemistry

6-Fluoroimidazo[1,2-a]pyridin-3-amine and its derivatives are used in medicinal chemistry as bioisosteric replacements for other heterocyclic compounds. For instance, 8-Fluoroimidazo[1,2-a]pyridine has been synthesized as a bioisosteric replacement for imidazopyrimidine in the GABA(A) receptor modulator, showing potential in the development of allosteric modulator ligands (Humphries et al., 2006).

Synthesis of Novel Derivatives

Researchers have developed convenient and efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives. These methodologies, involving palladium- or copper-catalyzed aminations, facilitate the production of diverse compounds in this category (Enguehard et al., 2003).

Fluorescent Properties for Biomarkers

Imidazo[1,2-a]pyridines and pyrimidines, including this compound derivatives, exhibit significant fluorescent properties. This makes them suitable for use as biomarkers and photochemical sensors. The introduction of various substituents can influence their luminescent properties, thereby enhancing their utility in biological and chemical studies (Velázquez-Olvera et al., 2012).

Imaging Agents in Alzheimer’s Disease

Some derivatives of this compound have been explored as potential imaging agents for detecting β-amyloid plaques in Alzheimer's disease. Studies on fluorinated imidazo[1,2-a]pyridine derivatives like FEPIP and FPPIP indicate their potential in aiding the diagnosis and monitoring of this neurodegenerative disease (Zeng et al., 2006).

Cytotoxic Activity in Cancer Research

Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity. These compounds show potential in cancer research, particularly as inhibitors of certain cellular mechanisms, thereby providing a basis for the development of new anticancer drugs (Vilchis-Reyes et al., 2010).

Mécanisme D'action

Target of Action

It’s suggested that it might have a role in inhibiting the phosphatidylinositol 3-kinase (pi3k) signaling pathway , which is often associated with tumorigenesis, progression, and poor prognosis .

Mode of Action

It’s suggested that it might act by inhibiting the pi3k signaling pathway . This could potentially lead to the suppression of tumor growth and progression .

Biochemical Pathways

The PI3K signaling pathway, which is potentially affected by 6-Fluoroimidazo[1,2-a]pyridin-3-amine, plays a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The inhibition of this pathway could potentially disrupt these processes, leading to the suppression of tumor growth and progression .

Pharmacokinetics

It’s suggested that it has high gi absorption and is bbb permeant . These properties could potentially impact its bioavailability and distribution within the body .

Result of Action

Given its potential role in inhibiting the pi3k signaling pathway , it could potentially lead to the suppression of tumor growth and progression .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . Therefore, recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates have been summarized . This will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Propriétés

IUPAC Name |

6-fluoroimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKKYQIWVODMIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285747 | |

| Record name | 6-Fluoroimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1235993-31-3 | |

| Record name | 6-Fluoroimidazo[1,2-a]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235993-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

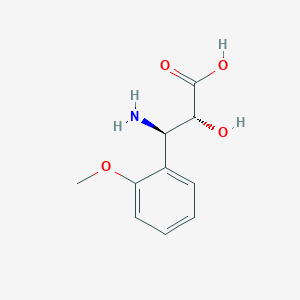

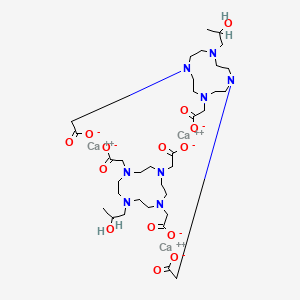

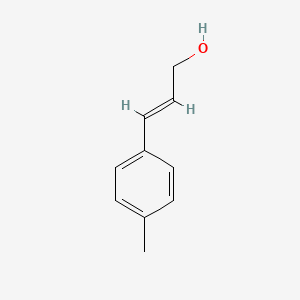

![[1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-](/img/structure/B3046305.png)